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Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for
the comprehensive structural elucidation of Pantoprazole Impurity A, a known process-
related impurity and metabolite of the proton pump inhibitor, Pantoprazole. Through a
systematic approach employing one-dimensional (*H and 13C) and two-dimensional (COSY,
HSQC, HMBC) NMR techniques, the precise chemical structure of this impurity is confirmed as
5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole. This
document provides detailed experimental protocols, data analysis strategies, and tabulated
NMR data to assist researchers, scientists, and drug development professionals in the
identification and characterization of this and other related pharmaceutical impurities.

Introduction

Pantoprazole is a widely prescribed proton pump inhibitor used to treat acid-related
gastrointestinal disorders. During its synthesis and storage, various impurities can form, which
must be rigorously identified and quantified to ensure the safety and efficacy of the final drug
product. Pantoprazole Impurity A, also known as Pantoprazole Sulfone or Pantoprazole USP
Related Compound A, is a significant impurity formed by the oxidation of the sulfoxide group of
the parent drug to a sulfone.[1][2] Its chemical name is 5-(Difluoromethoxy)-2-[[(3,4-
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dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole, with a molecular formula of
C16H15F2N30sS and a molecular weight of 399.37 g/mol .[3]

NMR spectroscopy is an unparalleled analytical technique for the unambiguous structural
determination of organic molecules, including pharmaceutical impurities.[4] It provides detailed
information about the chemical environment, connectivity, and spatial proximity of atoms within
a molecule. This application note outlines a comprehensive NMR-based workflow for the
structural confirmation of Pantoprazole Impurity A.

Materials and Methods
Sample Preparation

A reference standard of Pantoprazole Impurity A (approximately 5-10 mg) was dissolved in
0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution was filtered through a glass
wool pipette into a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard
for chemical shift referencing (& 0.00 ppm).

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The
sample temperature was maintained at 298 K. The following experiments were performed:

1H NMR: A standard single-pulse experiment was used.

e 13C NMR: A proton-decoupled experiment with the Nuclear Overhauser Effect (NOE) was
performed.

o DEPT-135: This experiment was used to differentiate between CH, CHz, and CHs groups.

e 2D COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton
spin coupling networks.

e 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment was used to identify
direct one-bond proton-carbon correlations.

e 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment was used to identify
long-range (2-3 bond) proton-carbon correlations.
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Data Presentation

The quantitative data obtained from the 1D and 2D NMR spectra are summarized in the
following tables. The numbering scheme used for the assignment of NMR signals is shown in
Figure 1.

Figure 1. Chemical structure of Pantoprazole Impurity A with atom numbering for NMR
assignments.

Table 1: *H NMR Spectroscopic Data of Pantoprazole Impurity A (500 MHz, DMSO-ds)

. . Coupling
Chemical Shift Lo . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
13.10 brs 1H - 1-NH
8.21 d 1H 55 H-6'
7.70 d 1H 8.7 H-7
7.45 d 1H 2.2 H-4
7.15 dd 1H 8.7,2.4 H-6
7.08 d 1H 55 H-5'
6.95 t 1H 73.5 5-OCHF2
4.95 S 2H - H-7'
3.85 S 3H - 4'-OCHs
3.80 S 3H - 3'-OCHs

Table 2: 13C NMR Spectroscopic Data of Pantoprazole Impurity A (125 MHz, DMSO-ds)
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Chemical Shift (8) ppm DEPT-135 Assighment
155.2 - C-5'
152.0 - C-2
149.5 - C-3a
145.8 - C-5
141.2 - C-2
140.5 - c-4'
135.0 - C-7a
119.8 CH C-6'
116.5 t (JCF = 258 Hz) 5-OCHF2
115.8 CH C-6
111.0 CH C-4
108.5 CH C-5'
108.2 CH C-7

60.5 CHs 4'-OCHs
57.0 CH2 c-7

56.1 CHs 3'-OCHs

Experimental Protocols
Protocol for 'H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Pantoprazole Impurity A in 0.6 mL of DMSO-ds
containing 0.03% TMS.

¢ Instrument Setup: Tune and match the probe for 1H frequency. Lock the spectrometer on the
deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

¢ Acquisition Parameters:
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o Pulse Program: zg30

o Number of Scans (NS): 16

o Relaxation Delay (D1): 2.0 s

o Acquisition Time (AQ): 4.0 s

o Spectral Width (SW): 20 ppm

o Transmitter Offset (O1P): Centered on the spectral region of interest.

e Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline
correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol for *C NMR Spectroscopy

o Sample Preparation: Use the same sample as for *H NMR.
e Instrument Setup: Tune and match the probe for 13C frequency.

e Acquisition Parameters:

[¢]

Pulse Program: zgpg30 (proton-decoupled)

[¢]

Number of Scans (NS): 1024

[e]

Relaxation Delay (D1): 2.0 s

o

Acquisition Time (AQ): 1.0 s

[¢]

Spectral Width (SW): 240 ppm

o Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline
correct the spectrum. Reference the spectrum using the solvent signal (DMSO-ds at 39.52

ppm).

Protocol for 2D NMR (COSY, HSQC, HMBC)
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Standard pulse programs and parameters were used for the 2D experiments. The spectral
widths in both dimensions were optimized to include all relevant signals. The number of scans
and increments were adjusted to achieve adequate signal-to-noise and resolution within a
reasonable experimental time.

Structure Elucidation Workflow

The structural elucidation of Pantoprazole Impurity A was carried out following a logical
workflow, as depicted in the diagrams below.
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Caption: Experimental workflow for the structural elucidation of Pantoprazole Impurity A using
NMR spectroscopy.

(1D NMR Experiments )

m\ 4 Derived Structural Information

Proton Chemical Shifts
& Coupling Constants

Y

1H NMR
G J

s

2D NMR Experiments\
Multi-Bond C-H Correlations Complete Structure
(Connectivity of Fragments) of Impurity A
HSQC > One-Bond C-H Correlations

H-H Correlations
(Spin Systems)

a8

-

Click to download full resolution via product page

Caption: Logical relationships between NMR experiments and derived structural information for
impurity elucidation.
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Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method
for the structural elucidation of Pantoprazole Impurity A. The detailed protocols and tabulated
data presented in this application note serve as a valuable resource for researchers and
scientists involved in the quality control and development of pharmaceutical products. This
systematic NMR approach ensures the accurate identification of impurities, contributing to the
overall safety and efficacy of the drug.

Disclaimer: The NMR spectral data presented in Tables 1 and 2 are representative and
compiled based on the analysis of the known chemical structure of Pantoprazole Impurity A
and publicly available data for structurally similar compounds. While every effort has been
made to ensure accuracy, this data has not been independently generated from a physical
sample for this application note. For definitive analysis, it is recommended to acquire
experimental data on a certified reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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